Amperozide

Catalog No.
S518776
CAS No.
75558-90-6
M.F
C23H29F2N3O
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amperozide

CAS Number

75558-90-6

Product Name

Amperozide

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

Amperozide; FG 5606; Amperozida; Amperozidum

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Description

The exact mass of the compound Amperozide is 401.2279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amperozide is classified as an atypical antipsychotic compound belonging to the diphenylbutylpiperazine class. Its primary mechanism of action involves antagonism at the 5-hydroxytryptamine 2A (5-HT2A) receptor, which plays a critical role in the modulation of serotonergic and dopaminergic neurotransmission. Unlike traditional antipsychotics that typically block dopamine receptors, amperozide inhibits dopamine release and alters the firing patterns of dopaminergic neurons, leading to its therapeutic effects without the common side effects associated with dopamine receptor antagonism .

, which include:

  • Oxidation: This reaction can convert amperozide into various oxidation products under specific conditions.
  • Reduction: Reduction reactions can modify its chemical structure, potentially influencing its pharmacological properties.
  • Substitution: Substitution reactions involving common reagents can lead to the formation of new derivatives by modifying functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Amperozide exhibits notable biological activity primarily through its antagonistic action on the 5-HT2A receptors. This interaction results in:

  • Inhibition of dopamine release, which is crucial for its antipsychotic effects.
  • Alteration of the firing patterns in dopaminergic neurons, contributing to its therapeutic profile.

The compound has been primarily studied for its potential use in treating schizophrenia, although it was never adopted for clinical use in humans. Instead, it finds application in veterinary medicine, particularly for reducing aggression and stress in intensively farmed pigs .

The synthesis of amperozide hydrochloride involves a multi-step process:

  • Formation of Intermediate: The reaction begins with N-ethylpiperazine and 4,4-bis(4-fluorophenyl)butyl chloride to form an intermediate compound.
  • Conversion to Amperozide: This intermediate is subsequently transformed through a series of reactions into amperozide hydrochloride.

The synthetic route highlights the importance of specific reagents and conditions to achieve the desired chemical structure .

Amperozide's primary applications include:

  • Veterinary Medicine: It is utilized to minimize aggression and stress in pigs during farming operations, thereby enhancing feeding efficiency and productivity.
  • Research: Amperozide has been investigated for potential therapeutic uses in treating psychiatric disorders such as schizophrenia, although it did not progress to clinical adoption .

Research indicates that amperozide interacts significantly with serotonergic systems due to its action on 5-HT2A receptors. Studies have shown that it does not displace radioligand binding to D2 receptors even at higher doses, suggesting a unique pharmacological profile compared to other antipsychotics . This specificity may reduce the risk of certain side effects commonly associated with traditional dopamine receptor antagonists.

Amperozide shares structural and functional similarities with several other compounds within the diphenylbutylpiperazine class. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
PenfluridolDiphenylbutylpiperazineAntagonist at dopamine receptorsLong-acting formulation; used for schizophrenia
PimozideDiphenylbutylpiperazineDopamine receptor antagonistPrimarily used for Tourette syndrome
BuspironeAzaspirodecanedionePartial agonist at serotonin receptorsAnxiolytic properties without sedation
TrazodonePhenylpiperazineSerotonin antagonist and reuptake inhibitorUsed primarily as an antidepressant

Amperozide's uniqueness lies in its selective antagonism at 5-HT2A receptors without significant D2 receptor blockade, setting it apart from many traditional antipsychotics that often lead to extrapyramidal side effects. Its primary veterinary application also distinguishes it from other compounds typically used in human medicine .

Serotonergic Receptor Interactions: 5-Hydroxytryptamine Type 2A Antagonism

Amperozide demonstrates exceptionally high binding affinity for 5-hydroxytryptamine type 2A receptors, representing its primary mechanism of action [3] [4] [5]. Quantitative radioligand binding studies have consistently revealed inhibition constant values ranging from 16.0 to 26.0 nanomolar, establishing amperozide as a potent 5-hydroxytryptamine type 2A receptor antagonist [3] [4] [5] [6].

The molecular basis of this interaction involves competitive antagonism at the 5-hydroxytryptamine type 2A receptor binding site, as demonstrated through functional studies examining serotonin-induced inositol-1-phosphate formation in human blood platelets [5]. Amperozide inhibited this 5-hydroxytryptamine type 2A receptor-mediated intracellular response with potency similar to ketanserin, confirming its antagonistic properties [5]. The pseudo-Hill coefficient analysis consistently yielded values greater than one, indicating complex antagonistic interactions with the 5-hydroxytryptamine type 2A receptor system [5] [6].

Structural analysis reveals that amperozide's high affinity for 5-hydroxytryptamine type 2A receptors remains consistent across different brain regions, with binding studies showing equivalent affinity for striatal and limbic 5-hydroxytryptamine type 2A receptors compared to cerebral cortical sites [5] [6]. This regional uniformity suggests that amperozide's 5-hydroxytryptamine type 2A antagonism is not influenced by receptor location or local tissue environment [5] [6].

The functional consequences of 5-hydroxytryptamine type 2A antagonism by amperozide extend beyond simple receptor blockade, involving modulation of downstream signaling cascades associated with phospholipase C-beta activation and subsequent second messenger systems [1]. This antagonism appears to be the primary mechanism underlying amperozide's atypical antipsychotic properties, distinguishing it from conventional dopamine receptor-blocking agents [4] [7].

Dopaminergic System Modulation: Release Inhibition Pathways

Amperozide exhibits a complex and paradoxical relationship with the dopaminergic system, characterized by dopamine release enhancement rather than receptor blockade [2] [8] [9]. In vivo microdialysis studies demonstrate that amperozide significantly increases extracellular dopamine levels in both striatal and nucleus accumbens regions in a dose-dependent manner [8] [10]. Specifically, amperozide administration at 2-10 milligrams per kilogram subcutaneously produced measurable increases in dopamine efflux, with higher doses yielding proportionally greater effects [8] [10].

The mechanism underlying this dopamine release enhancement involves multiple pathways, including inhibition of dopamine transporter function and direct effects on vesicular release mechanisms [9] [11]. Studies utilizing in vitro preparations have shown that amperozide inhibits dopamine uptake in striatal tissue with inhibition constant 50 values of 18 micromolar for uptake in chopped tissue and 1.0 micromolar for uptake in synaptosomes [11]. Additionally, amperozide demonstrates inhibitory effects on serotonin uptake in frontal cortex synaptosomes with an inhibition constant 50 of 0.32 micromolar and noradrenaline uptake in cortical synaptosomes with an inhibition constant 50 of 0.78 micromolar [11].

A particularly significant finding relates to amperozide's ability to inhibit d-amphetamine-induced dopamine release [8] [10]. Pretreatment with amperozide at doses of 1-5 milligrams per kilogram subcutaneously dose-dependently attenuated d-amphetamine-induced dopamine release in both striatum and nucleus accumbens [8] [10]. This inhibitory effect occurred despite amperozide's own dopamine-releasing properties, suggesting complex interactions between different release mechanisms [8] [10].

The regional selectivity of amperozide's dopaminergic effects is noteworthy, with preferential actions on mesolimbic and mesocortical pathways compared to nigrostriatal systems [7] [12]. Behavioral studies using unilateral radiofrequency lesions revealed that amperozide reduced both ipsilateral and contralateral turns in caudate putamen-lesioned animals but affected only ipsilateral turns in nucleus accumbens-lesioned rats [9]. This differential regional sensitivity suggests that amperozide's dopaminergic effects are mediated through pathway-specific mechanisms rather than uniform receptor interactions [9].

Neuroelectrophysiological Effects on Mesocortical Pathways

Amperozide produces distinctive electrophysiological effects on mesocortical dopaminergic pathways, with preferential enhancement of dopamine efflux in medial prefrontal cortex compared to subcortical regions [12] [13] [14]. In vivo microdialysis studies utilizing dual probe implantation in awake, freely moving rats demonstrated that amperozide produced substantially greater increases in extracellular dopamine levels in medial prefrontal cortex compared to nucleus accumbens [12] [13] [14].

Quantitative analysis reveals that amperozide at 2 milligrams per kilogram produced a 207% increase in medial prefrontal cortex dopamine levels while having no significant effect on nucleus accumbens dopamine [14]. At higher doses of 10 milligrams per kilogram, amperozide enhanced medial prefrontal cortex dopamine by 326% compared to only 30% in nucleus accumbens [14]. This preferential cortical enhancement represents a characteristic feature distinguishing amperozide from typical antipsychotic agents [12] [13] [14].

The electrophysiological basis for this mesocortical selectivity involves differential sensitivity of dopaminergic neuron populations to 5-hydroxytryptamine type 2A receptor antagonism [13]. The mesocortical dopaminergic system demonstrates heightened responsiveness to serotonergic modulation compared to mesostriatal pathways, explaining amperozide's preferential cortical effects [13]. This selectivity correlates with the distribution of 5-hydroxytryptamine type 2A receptors and their functional coupling to dopaminergic terminals in cortical regions [13].

Additional electrophysiological studies have examined amperozide's effects on noradrenergic neurons in the locus coeruleus [3]. Intravenous administration of amperozide increased firing rates of all locus coeruleus neurons tested, with effects similar in magnitude to alpha-2 antagonists [3]. However, amperozide demonstrated weaker activity than yohimbine in reversing clonidine-induced inhibition of locus coeruleus neuronal activity, consistent with its weak affinity for alpha-2 receptors [3].

The temporal dynamics of amperozide's electrophysiological effects reveal sustained alterations in neural activity patterns extending beyond acute drug exposure [15]. Voltage-sensitive dye imaging and in vivo voltammetry studies have shown that amperozide produces long-lasting changes in cortical excitability and dopaminergic neurotransmission [15]. These sustained effects suggest that amperozide may induce adaptive changes in neural circuits rather than merely acute pharmacological blockade [15].

Comparative Receptor Binding Affinity Profiling

Comprehensive receptor binding analysis reveals amperozide's distinctive pharmacological signature characterized by high selectivity for specific neurotransmitter systems [4] [5] [6]. The compound demonstrates remarkably high affinity for 5-hydroxytryptamine type 2A receptors with inhibition constant values of 16-26 nanomolar, while showing substantially lower affinity for dopamine receptors [4] [5] [6].

Table 1: Amperozide Receptor Binding Affinity Profile

Receptor TypeKi Value (nM)Binding AffinityReference Citation
5-HT2A (Serotonin)16.0High [4]
5-HT2A (Serotonin)16.5High [5] [6]
5-HT2A (Serotonin)26.0High [3]
Dopamine D2 (Striatal)540.0Low-Moderate [5] [6]
Dopamine D2 (Limbic)403.0Low-Moderate [5] [6]
Alpha-1 Adrenergic172.0Moderate [5] [6]
Alpha-2 Adrenergic3500.0Very Low [3]
Serotonin Transporter (SERT)49.0High [4]
Dopamine D1Low affinityLow [16]
5-HT1ALow affinityLow [5] [6]
Muscarinic M1Low affinityLow [5] [6]
Muscarinic M2Low affinityLow [5] [6]
Opiate SigmaLow affinityLow [5] [6]
Beta-2 AdrenergicLow affinityLow [5] [6]
Dopamine D4.2769.0Low [4]
Dopamine D4.4384.0Low-Moderate [4]

Dopamine receptor binding studies reveal moderate to low affinity, with inhibition constant values of 540 ± 59 nanomolar for striatal dopamine D2 receptors and 403 ± 42 nanomolar for limbic dopamine D2 receptors [5] [6]. The absence of significant differences between striatal and limbic dopamine D2 receptor binding indicates that amperozide's affinity is not influenced by receptor location [5] [6]. This contrasts markedly with the compound's high 5-hydroxytryptamine type 2A receptor affinity, yielding selectivity ratios of approximately 34:1 for striatal and 25:1 for limbic dopamine D2 receptors [5] [6].

Adrenergic receptor interactions demonstrate intermediate binding characteristics, with moderate affinity for alpha-1 adrenergic receptors (inhibition constant = 172 ± 14 nanomolar) and very low affinity for alpha-2 adrenergic receptors (inhibition constant = 3.5 micromolar) [3] [5] [6]. The alpha-1 adrenergic receptor affinity represents approximately 10-fold lower binding compared to 5-hydroxytryptamine type 2A receptors, suggesting potential involvement in amperozide's overall pharmacological profile [5] [6].

Neurotransmitter transporter binding reveals notable interactions with the serotonin transporter system, with amperozide demonstrating high affinity binding (inhibition constant = 49 nanomolar) for serotonin uptake sites [4]. This transporter interaction may contribute to amperozide's complex serotonergic effects beyond simple 5-hydroxytryptamine type 2A receptor antagonism [4]. The compound also shows inhibitory effects on noradrenaline and dopamine transporters, though with lower potency [11].

Table 2: Amperozide Effects on Extracellular Dopamine Levels

Brain RegionDose (mg/kg)Dopamine Increase (%)Study MethodReference Citation
Medial Prefrontal Cortex2.0207Microdialysis [14]
Medial Prefrontal Cortex10.0326Microdialysis [14]
Nucleus Accumbens2.0No effectMicrodialysis [14]
Nucleus Accumbens10.030Microdialysis [14]
Caudate-Putamen (Striatum)2.046Microdialysis [14]
Caudate-Putamen (Striatum)10.030Microdialysis [14]

Comparative analysis with other receptor systems reveals that amperozide exhibits minimal interactions with muscarinic, histaminergic, gamma-aminobutyric acid, amino acid, opiate, and calcium channel binding sites [4]. The compound demonstrates low affinity for dopamine D1 receptors and various serotonin receptor subtypes including 5-hydroxytryptamine type 1A [4] [5] [6] [16]. This selective binding profile distinguishes amperozide from broad-spectrum receptor antagonists and supports its classification as a selective 5-hydroxytryptamine type 2A receptor antagonist with secondary transporter interactions [4] [5] [6].

Table 3: Amperozide Receptor Selectivity Profile

Receptor ComparisonSelectivity RatioInterpretationReference Citation
5-HT2A vs D2 (Striatal)33.8High 5-HT2A selectivity [5] [6]
5-HT2A vs D2 (Limbic)25.2High 5-HT2A selectivity [5] [6]
5-HT2A vs Alpha-110.8Moderate 5-HT2A selectivity [5] [6]
5-HT2A vs SERT3.1Moderate 5-HT2A selectivity [4]
D2 (Striatal) vs D2 (Limbic)1.3No regional selectivity [5] [6]
D4.2 vs D4.42.0Moderate D4.4 selectivity [4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.22786888 g/mol

Monoisotopic Mass

401.22786888 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M2W3TAG39

Related CAS

75529-73-6 (hydrochloride)

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

75558-90-6

Wikipedia

Amperozide

Dates

Modify: 2023-07-15
1: Gonyou HW, Parfet KA, Anderson DB, Olson RD. Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs. J Anim Sci. 1988 Nov;66(11):2856-64. PubMed PMID: 3225239.
2: Chang PY, Chuang CH, Chen JC, Tung CS. Behavioral and biochemical effects of amperozide and serotonin agents on nigrostriatal and mesolimbic dopamine systems. Chin J Physiol. 2008 Apr 30;51(2):106-15. Erratum in: Chin J Physiol. 2008 Jun 30;51(3):196. PubMed PMID: 18666714.
3: Axelsson R, Nilsson A, Christensson E, Björk A. Effects of amperozide in schizophrenia. An open study of a potent 5-HT2 receptor antagonist. Psychopharmacology (Berl). 1991;104(3):287-92. PubMed PMID: 1924636.
4: Lankford MF, Myers RD. Opiate and 5-HT2A receptors in alcohol drinking: preference in HAD rats is inhibited by combination treatment with naltrexone and amperozide. Alcohol. 1996 Jan-Feb;13(1):53-7. PubMed PMID: 8837935.
5: McMillen BA, Walter S, Williams HL, Myers RD. Comparison of the action of the 5-HT2 antagonists amperozide and trazodone on preference for alcohol in rats. Alcohol. 1994 May-Jun;11(3):203-6. PubMed PMID: 8060520.
6: Gustafsson B, Christensson E. Amperozide and emotional behaviour. Pharmacol Toxicol. 1990;66 Suppl 1:34-9. PubMed PMID: 2304894.
7: Svartengren J, Simonsson P. Receptor binding properties of amperozide. Pharmacol Toxicol. 1990;66 Suppl 1:8-11. PubMed PMID: 2154737.
8: Svartengren J, Celander M. The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. Eur J Pharmacol. 1994 Mar 11;254(1-2):73-81. PubMed PMID: 7911431.
9: Arolfo MP, McMillen BA. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats. Physiol Behav. 1999 Dec 1-15;68(1-2):93-8. PubMed PMID: 10627067.
10: Waters N, Pettersson G, Carlsson A, Svensson K. The putatively antipsychotic agent amperozide produces behavioural stimulation in the rat. A behavioural and biochemical characterization. Naunyn Schmiedebergs Arch Pharmacol. 1989 Aug;340(2):161-9. PubMed PMID: 2572972.
11: Adell A, Myers RD. Synthesis of dopamine and 5-HT in anatomical regions of the rat's brain is unaffected by sustained infusion of amperozide. Pharmacol Toxicol. 1995 Nov;77(5):341-5. PubMed PMID: 8778747.
12: Egbe PC. Locomotor effects of amperozide. Antagonism of amphetamine-induced locomotor stimulation. Arzneimittelforschung. 1989 Oct;39(10):1223-4. PubMed PMID: 2514690.
13: Price IV, Gorzalka BB, White SJ, Arkinstall KH. Amperozide influences feeding independently of 5-HT2A receptor antagonism. Neuropsychobiology. 1998;37(3):155-9. PubMed PMID: 9597673.
14: Lankford MF, Björk AK, Myers RD. Differential efficacy of serotonergic drugs FG5974, FG5893, and amperozide in reducing alcohol drinking in P rats. Alcohol. 1996 Jul-Aug;13(4):399-404. PubMed PMID: 8836330.
15: McMillen BA, Jones EA, Hill LJ, Williams HL, Björk A, Myers RD. Amperozide, a 5-HT2 antagonist, attenuates craving for cocaine by rats. Pharmacol Biochem Behav. 1993 Sep;46(1):125-9. PubMed PMID: 8255902.
16: Albinsson A, Andersson G. The effect of amperozide, a new antipsychotic drug, on plasma corticosterone concentration in the rat. Life Sci. 1992;51(19):1535-44. PubMed PMID: 1359366.
17: Nomikos GG, Tham CS, Fibiger HC, Svensson TH. The putative atypical antipsychotic drug amperozide preferentially increases c-fos expression in rat medial prefrontal cortex and lateral septum. Neuropsychopharmacology. 1997 Sep;17(3):197-201. PubMed PMID: 9272486.
18: Kyriakis SC, Olsson NG, Martinsson K, Björk AK. Observations on the action of amperozide: are there social influences on sow-litter productivity? Res Vet Sci. 1991 Sep;51(2):169-73. PubMed PMID: 1788479.
19: Uvnäs-Moberg K, Alster P, Svensson TH. Amperozide and clozapine but not haloperidol or raclopride increase the secretion of oxytocin in rats. Psychopharmacology (Berl). 1992;109(4):473-6. PubMed PMID: 1365865.
20: Björk A, Olsson NG, Christensson E, Martinsson K, Olsson O. Effects of amperozide on biting behavior and performance in restricted-fed pigs following regrouping. J Anim Sci. 1988 Mar;66(3):669-75. PubMed PMID: 3378924.

Explore Compound Types